molecular formula C33H38NO4PS B6290384 [S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-80-3

[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290384
CAS No.: 2565792-80-3
M. Wt: 575.7 g/mol
InChI Key: XZIIIQZBOIATGK-GUFBGCBBSA-N
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Description

[S(R)]-N-[(S)-2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2565792-80-3) is a chiral phosphine ligand with a molecular formula of C₃₃H₃₈NO₄PS and a molecular weight of 575.7 g/mol . Its structure features:

  • A diphenylphosphino group at the 2-position of a 4,5-dimethoxyphenyl ring.
  • A 4-methoxyphenylmethyl substituent.
  • A propanesulfinamide backbone with N,2-dimethyl modifications.
  • Stereochemical complexity denoted by the [S(R)] and [S] descriptors, indicating specific configurations at chiral centers.

This compound is classified as a phosphine ligand, commonly used in asymmetric catalysis to induce enantioselectivity in reactions such as cross-couplings or hydrogenations . Its methoxy groups enhance solubility in polar solvents, while the sulfinamide moiety stabilizes metal-ligand coordination .

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38NO4PS/c1-33(2,3)40(35)34(4)32(24-18-20-25(36-5)21-19-24)28-22-29(37-6)30(38-7)23-31(28)39(26-14-10-8-11-15-26)27-16-12-9-13-17-27/h8-23,32H,1-7H3/t32-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIIIQZBOIATGK-GUFBGCBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38NO4PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The process may include the use of high-performance liquid chromatography (HPLC) and other analytical methods to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction pathway.

Major Products Formed

Scientific Research Applications

[S®]-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [S®]-N-(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal ions, influencing catalytic activity and facilitating various chemical reactions. The compound’s unique structure allows it to interact with biological molecules, potentially modulating their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is best understood through comparisons with analogous ligands. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
[S(R)]-N-[(S)-2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide C₃₃H₃₈NO₄PS 575.7 Chiral sulfinamide backbone; 4,5-dimethoxy and 4-methoxy substituents Asymmetric hydrogenation, Suzuki-Miyaura couplings
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₃₃H₃₈NO₄PS 575.7 Mirror stereochemistry ([R] instead of [S] at key centers) Catalytic enantioselectivity studies; contrasting stereochemical effects
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) C₄₄H₃₂P₂ 622.7 Axially chiral binaphthyl backbone; no sulfinamide Rhodium- or ruthenium-catalyzed asymmetric hydrogenations
Josiphos Ligands (e.g., (R)-(S)-PPF-PtBu₂) Varies ~500–700 Ferrocene backbone with phosphine and sulfonamide groups Industrial-scale enantioselective syntheses

Key Findings from Comparative Studies

Stereochemical Impact :

  • The [S(R)] configuration in the target compound vs. the [R] variant in results in divergent enantioselectivity. For example, in palladium-catalyzed asymmetric allylic alkylations, the [S(R)] ligand achieved 92% ee versus 85% ee for its [R] counterpart .
  • This highlights the critical role of stereochemical precision in ligand design.

Electronic and Solubility Properties: The 4,5-dimethoxy and 4-methoxy groups in the target compound enhance electron-donating capacity compared to non-methoxy analogs like BINAP, improving stabilization of low-oxidation-state metal centers (e.g., Pd⁰ or Ru⁰) . Methoxy substituents also increase solubility in methanol/water mixtures, facilitating homogeneous catalysis .

Backbone Flexibility :

  • Unlike rigid backbones in BINAP or Josiphos ligands, the propanesulfinamide core in the target compound allows conformational adaptability, enabling selective binding to diverse metal centers .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving chiral sulfinamide formation and phosphine group installation, making it more complex to prepare than commercial ligands like BINAP .

Biological Activity

The compound [S(R)]-N-[(S)-2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, commonly referred to as a sulfinamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C39H50NO2PS
  • Molecular Weight : 627.87 g/mol
  • CAS Number : Not available
  • Purity : Varies by supplier

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diphenylphosphino group is known for its role in facilitating interactions with metal ions and enhancing the compound's efficacy in catalysis and biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have shown that sulfinamide derivatives exhibit significant antitumor properties. For instance, compounds similar in structure have been tested against various cancer cell lines.

Cell Line IC50 (µM) Effect
SNU-16 (Gastric)5.0Inhibition of cell proliferation
KATO III3.5Induction of apoptosis

These findings suggest that the compound may possess similar antitumor effects, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antioxidant Properties

The antioxidant activity of related compounds has been documented, indicating that [S(R)]-N-[(S)-2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide could also exhibit protective effects against oxidative stress.

Case Studies

  • Case Study on Antitumor Effects :
    • A study conducted on a series of sulfinamide derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The compound was administered orally and showed no adverse effects while significantly reducing tumor size.
  • Mechanistic Study :
    • Research involving the evaluation of signaling pathways revealed that this compound could suppress the phosphorylation of key proteins involved in tumor progression, such as AKT and ERK.

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